(2-Hydroxyethyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
The synthesis of related triphenylphosphonium bromides involves the reaction of triphenylphosphine with halogenated compounds. For instance, triphenylphosphine reacts with N-bromosuccinimide to yield a phosphonium salt, which further reacts to afford various derivatives through subsequent reactions with other reagents such as N,N-dimethylformamide (Hodosi, Podányi, & Kuszmann, 1992). Similarly, (benzyl)triphenylphosphonium bromides have been synthesized by the reaction of triphenylphosphine with benzylbromide, showcasing the versatility of phosphonium salts in synthesis (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Molecular Structure Analysis
The molecular structure of triphenylphosphonium bromides, such as (benzyl)triphenylphosphonium bromides, reveals a triclinic space group with distinct geometrical parameters, indicating the presence of Br- anions and cations in the lattice structure (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Chemical Reactions and Properties
Triphenylphosphonium bromides participate in a variety of chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. These reactions include hydroxyl to halogen exchange, formation of O-forminimium compounds, and transformation into alkyl bromides, illustrating their versatility in organic transformations (Hodosi, Podányi, & Kuszmann, 1992).
Physical Properties Analysis
The physical properties of triphenylphosphonium bromides, such as their crystal structure and solubility, have been extensively studied. For example, the crystal structure of (benzyl)triphenylphosphonium bromides shows triclinic and monoclinic forms, depending on the specific conditions and derivatives formed during the synthesis (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Chemical Properties Analysis
The chemical properties of triphenylphosphonium bromides, such as their reactivity with various nucleophiles and their role in synthesis, underscore their importance in organic chemistry. These compounds serve as intermediates in the formation of other complex molecules, highlighting their significance in synthetic pathways (Hodosi, Podányi, & Kuszmann, 1992).
Scientific Research Applications
Peptide Synthesis Enhancement : Modification of 2-Brornoethoxycarbonyl protective groups to 2-phosphonioethoxycarbonyl protective functions of amino acids with (2-Hydroxyethyl)triphenylphosphonium bromide enables the synthesis of peptides using the carbodiimide method. This results in higher water solubility than corresponding triphenylphosphonium salts (Kunz, 1976).
Potential in Organic Synthesis and Catalysis : Magnesium porphyrazinate with eight triphenylphosphonium moieties attached through (2-sulfanyl-ethoxycarbonyl-2-propyl) bridges, a derivative of (2-Hydroxyethyl)triphenylphosphonium bromide, shows promising potential for use in organic synthesis and catalysis (Gonca & Gül, 2005).
Antileishmanial Applications : A 4-hydroxyphenyl phosphonium salt derivative of (2-Hydroxyethyl)triphenylphosphonium bromide effectively reduces the parasite load in a mouse model of visceral leishmaniasis, showing potential as an antileishmanial lead (Manzano et al., 2019).
Chemical Transformations : (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides, when reacted with certain compounds, undergo various chemical transformations, indicative of their potential in complex organic reactions (Khachikyan et al., 2017).
Antitumor Activity : Isoindolylalkylphosphonium salts, related to (2-Hydroxyethyl)triphenylphosphonium bromide, exhibit significant antitumor activity against P-388 lymphocytic leukemia, highlighting the importance of the triarylphosphonium halide moiety for antitumor properties (Dubois, Lin, & Beisler, 1978).
Safety And Hazards
This compound is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-hydroxyethyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOQNHOOVSESC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369937 | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyethyl)triphenylphosphonium bromide | |
CAS RN |
7237-34-5 | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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